2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a fused bicyclic 5,6 heterocycle known as imidazopyridine, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The introduction of fused bicyclic rings such as naphthyl, indole, and benzo[d]oxazole maintained anti-TB activity with a reduction of lipophilicity compared to Q203 (AlogP, 4.3–3.2), but compounds were rapidly metabolized in human and mouse liver microsomes .Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to "2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole" has yielded notable insights into their synthesis and potential biological activities. For instance, compounds within the nitroimidazole category have demonstrated promising antitubercular properties, with certain derivatives showing efficacy against multidrug-resistant tuberculosis, alongside activity against neglected tropical diseases such as Chagas disease (Thompson et al., 2017). This highlights the potential of these compounds in contributing to the development of new therapeutic agents against infectious diseases.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of benzimidazole derivatives have been extensively studied. For example, benzimidazole Schiff bases and thiosemicarbazides have shown good antihypertensive α-blocking activity alongside low toxicity, suggesting a dual-functional application in both antimicrobial treatments and blood pressure management (Abdel-Wahab et al., 2008). Additionally, new benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings have been synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities, further indicating the versatile biological activities of these compounds (Menteşe et al., 2015).
Future Directions
The compound’s imidazo[1,2-a]pyridine structure has been recognized for its wide range of applications in medicinal chemistry, particularly in the development of new TB drugs . This suggests potential future directions in drug discovery research, particularly in the fight against multidrug-resistant and extensively drug-resistant TB .
Mechanism of Action
Target of Action
The compound “2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole” belongs to the class of imidazo[1,2-a]pyridine analogues . These compounds have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues are known to affect various pathways related to the growth and survival of tb bacteria .
Result of Action
Imidazo[1,2-a]pyridine analogues have been shown to reduce bacterial load in tb models .
Properties
IUPAC Name |
2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O3S/c1-8-5-9(2)21-14(17)12(19-15(21)18-8)7-26-16-20-11-6-10(22(23)24)3-4-13(11)25-16/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGRRKPPBAUEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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